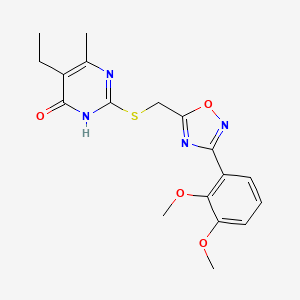
2-(((3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-5-ethyl-6-methylpyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-(((3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-5-ethyl-6-methylpyrimidin-4-ol" is a complex molecule that appears to be related to a family of compounds with a 1,3,4-oxadiazole core structure. This family of compounds has been the subject of various studies due to their potential biological activities, including antiviral, antimicrobial, and anti-inflammatory properties.
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole derivatives often begins with a suitable starting material, such as 2,4-dichloro-6-methylpyrimidine, which is then converted through a series of steps involving esterification, hydrazide formation, and cyclization with carbon disulfide or potassium O-ethylxanthate to yield the oxadiazole core . Similarly, 2,4-dimethoxybenzoic acid has been used as a starting material for synthesizing 2-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole derivatives . These methods could potentially be adapted for the synthesis of the compound , with modifications to introduce the specific substituents such as the 2,3-dimethoxyphenyl group and the ethyl and methyl groups on the pyrimidin-4-ol moiety.
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of the oxadiazole ring, which is a five-membered heterocyclic ring containing three heteroatoms (two nitrogen and one oxygen) . The presence of various substituents on the oxadiazole ring and the adjacent phenyl or pyrimidine rings can significantly influence the electronic distribution and overall conformation of the molecule, which in turn can affect its biological activity.
Chemical Reactions Analysis
The 1,3,4-oxadiazole core is known to undergo various chemical reactions, including alkylation, aminomethylation, acylation, and cyanoethylation, leading to a diverse array of derivatives with different functional groups . These reactions are typically used to modify the biological activity of the compounds or to introduce specific functional groups that may be necessary for further chemical transformations or for the interaction with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. The presence of multiple functional groups, such as ether, thioether, hydrazone, and azomethine, can affect properties like solubility, melting point, and stability . The spectral data, including IR, 1H-NMR, and EIMS, are essential for characterizing these compounds and confirming their structures . The antimicrobial and antifungal activities of these compounds suggest that they are biologically active and may interact with cellular components in microorganisms .
Scientific Research Applications
Antimicrobial and Anti-Proliferative Activities
1,3,4-Oxadiazole derivatives have been synthesized and tested for their antimicrobial and anti-proliferative activities. These compounds exhibit significant inhibitory activity against various pathogenic Gram-positive and Gram-negative bacteria, including the yeast-like pathogenic fungus Candida albicans. Additionally, some derivatives displayed potent anti-proliferative activity against multiple cancer cell lines, including prostate cancer (PC3), human colorectal cancer (HCT-116), human hepatocellular carcinoma (HePG-2), human epithelioid carcinoma (HeLa), and human breast cancer (MCF7) cell lines, indicating their potential as therapeutic agents in cancer treatment (L. H. Al-Wahaibi et al., 2021).
Antibacterial Activity and Mechanism of Action
Studies on 1,3,4-oxadiazole thioether derivatives have shown good antibacterial activities against Xanthomonas oryzae pv. oryzae (Xoo), with certain compounds exhibiting superior inhibitory effects compared to commercial agents. Proteomic analysis revealed these compounds affect purine metabolism in Xoo, providing insights into their mechanism of action and potential use in addressing bacterial plant diseases (Xianpeng Song et al., 2017).
Synthesis and Biological Activity Against HBV
The synthesis of new analogues related to the 1,3,4-oxadiazole structure has demonstrated expected biological activity against the Hepatitis B Virus (HBV), showcasing the potential of these compounds in antiviral research and therapy (M. T. Aal, 2002).
Anticancer Agents
Novel 1,3,4-oxadiazoles containing carbonyl/sulfonyl tetrahydropyridine moiety have been synthesized and evaluated for their anti-cancer activities, particularly demonstrating moderate cytotoxicity against MCF-7 breast cancer cell lines. This indicates the potential of these derivatives as anticancer agents, highlighting the importance of the tetrahydropyridine (THP) moiety in enhancing biological activity (K. Redda & Madhavi Gangapuram, 2007).
properties
IUPAC Name |
2-[[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-ethyl-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-5-11-10(2)19-18(21-17(11)23)27-9-14-20-16(22-26-14)12-7-6-8-13(24-3)15(12)25-4/h6-8H,5,9H2,1-4H3,(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABNUUYMDCOYPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)SCC2=NC(=NO2)C3=C(C(=CC=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-5-ethyl-6-methylpyrimidin-4-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

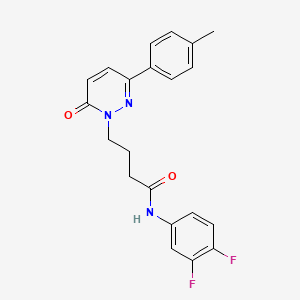
![2-[Methyl(pyrimidin-2-yl)amino]acetic acid](/img/structure/B2524943.png)
![3-(1,3-Benzodioxol-5-yl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2524944.png)
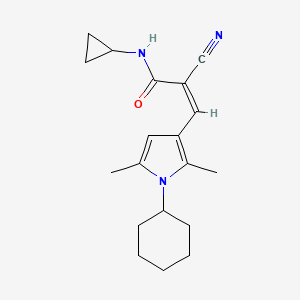
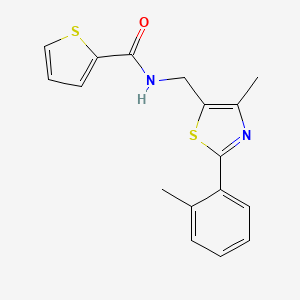
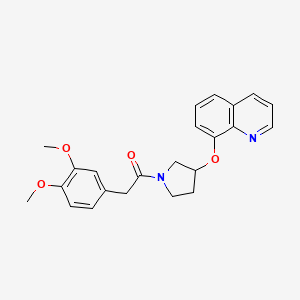
![N-[3-(2-Fluorophenoxy)butan-2-yl]but-2-ynamide](/img/structure/B2524950.png)
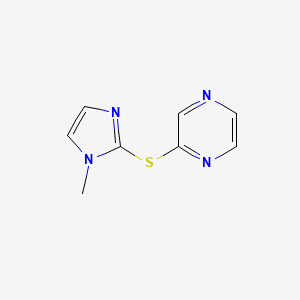
![3-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2524952.png)
![4-[4-(4-Fluorophenoxy)-3-nitrophenyl]-2-oxo-3-(quinolin-2-yl)but-3-enoic acid](/img/structure/B2524954.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2524955.png)
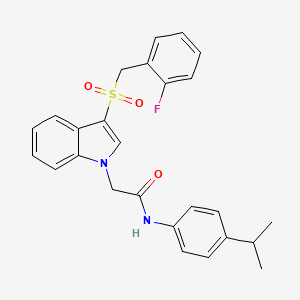
![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2524957.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2524960.png)